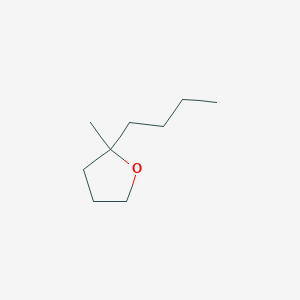
1H-Pyrazole, 4-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trimethylsilyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 4-(trimethylsilyl)- can be synthesized through various methodsFor instance, the reaction of hydrazine with acetylacetone in the presence of a base can yield the pyrazole ring, which can then be silylated using trimethylsilyl chloride .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 4-(trimethylsilyl)- typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as iron or copper can enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches, such as using water or polyethylene glycol as solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1H-Pyrazole, 4-(trimethylsilyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
- 1H-Pyrazole, 3-(trimethylsilyl)-
- 1H-Pyrazole, 5-(trimethylsilyl)-
- 1H-Pyrazole, 4-(methyl)-
Comparison: 1H-Pyrazole, 4-(trimethylsilyl)- is unique due to the specific position of the trimethylsilyl group, which can influence its reactivity and biological activity. Compared to other trimethylsilyl-substituted pyrazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
34690-52-3 |
|---|---|
Molecular Formula |
C6H12N2Si |
Molecular Weight |
140.26 g/mol |
IUPAC Name |
trimethyl(1H-pyrazol-4-yl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)6-4-7-8-5-6/h4-5H,1-3H3,(H,7,8) |
InChI Key |
CYUVIDXPRULZGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)




![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)




![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

